molecular formula C7H14O6 B3041909 Methyl a-D-mannofuranoside CAS No. 4097-91-0

Methyl a-D-mannofuranoside

Cat. No.: B3041909
CAS No.: 4097-91-0
M. Wt: 194.18 g/mol
InChI Key: ZSQBOIUCEISYSW-UHFFFAOYSA-N
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Description

Methyl α-D-mannopyranoside is a compound that belongs to the class of organic compounds known as o-glycosyl compounds . It is a competitor inhibitor of the binding of mannose by Escherichia coli .


Synthesis Analysis

Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . It has also been used in a study that worked towards a stable noeuromycin analog with a D-manno configuration .


Molecular Structure Analysis

The molecular structure of Methyl α-D-mannopyranoside is represented by the empirical formula C7H14O6 . Its molecular weight is 194.18 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Methyl α-D-mannopyranoside .


Physical and Chemical Properties Analysis

Methyl α-D-mannopyranoside is a white to off-white powder . It has a melting point of 193-196 °C . It is soluble in water, with a solubility of 100 mg/mL .

Scientific Research Applications

  • Prevention of Bacterial Infection : Methyl alpha-D-mannopyranoside has been studied for its potential in preventing urinary tract infections caused by Escherichia coli in mice. This compound inhibits the binding of mannose by E. coli, thereby reducing the number of bacteriuric mice. However, it was found to be inactive against Proteus mirabilis, which does not adhere to epithelial cells via mannose-binding mechanisms (Aronson et al., 1979).

  • Synthesis of Derivatives for Chemical Studies : Methyl 6-C-alkyl-6-deoxy-alpha-D-mannofuranoside derivatives were synthesized for further chemical analysis and potential applications in medicinal chemistry. These derivatives were produced from methyl 2,3-O-isopropylidene-5,6-O-sulfuryl-alpha-D-mannofuranoside, indicating the versatility of methyl alpha-D-mannofuranoside in chemical synthesis (Gourlain et al., 2000).

  • Structural Analysis and NMR Studies : Methyl alpha-D-mannofuranoside has been analyzed using X-ray crystallography and nuclear magnetic resonance (NMR) techniques. These studies provide detailed insights into its molecular structure and properties, which are essential for understanding its interactions in biological systems and potential pharmaceutical applications (Giuliano et al., 1989).

  • Homologation Procedures : Research on homologation of methyl alpha-D-mannofuranoside has led to the creation of stereoisomeric derivatives. These derivatives have potential applications in developing novel carbohydrate-based molecules with varied biological activities (Stȩpowska et al., 2001).

  • Anti-inflammatory Applications : Methyl-alpha-D-mannopyranoside has been investigated for its effects on rat adjuvant arthritis, demonstrating potential therapeutic applications. The compound inhibited both inflammation and destructive arthritic changes, suggesting its possible role in immunoregulatory mechanisms (Prokopova et al., 1993).

  • Antimicrobial and Antiviral Potential : The synthesis of new methyl alpha-D-mannopyranoside (MDM) derivatives has been explored for their antimicrobial and antiviral properties. Computational and in vitro studies have shown these derivatives to be potential agents against various microbial and viral infections, including SARS-CoV-2 (Yasmin et al., 2021).

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Methyl α-D-mannopyranoside . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

There is limited information available on the future directions of research involving Methyl α-D-mannofuranoside .

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-5-methoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQBOIUCEISYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56654-39-8
Record name alpha-Methylglucofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056654398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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